molecular formula C19H19N5O2 B5372909 N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5372909
M. Wt: 349.4 g/mol
InChI Key: TXQBZBDXCJLBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anti-cancer agent. BPTB is a small molecule that has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines.

Mechanism of Action

The mechanism of action of BPTB is not fully understood. However, studies have suggested that BPTB may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells, and it is possible that BPTB exerts its anti-cancer effects through a similar mechanism.
Biochemical and Physiological Effects:
BPTB has been shown to induce apoptosis in cancer cells, which is a key biochemical effect. In addition, BPTB has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. Physiologically, BPTB has been shown to exhibit good oral bioavailability and to be well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of BPTB is its potent anti-proliferative activity against a range of cancer cell lines. Another advantage is its good oral bioavailability, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of BPTB is its lack of selectivity, as it has been shown to inhibit the activity of both HDAC1 and HDAC6. This lack of selectivity may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on BPTB. One direction is to further elucidate its mechanism of action, particularly with respect to its inhibition of HDAC activity. Another direction is to develop more selective analogs of BPTB that exhibit improved potency and selectivity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of BPTB in animal models, with the ultimate goal of advancing it to clinical trials.

Synthesis Methods

The synthesis of BPTB involves the condensation of 3-(butyrylamino)aniline and 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and methanol.

Scientific Research Applications

BPTB has been extensively studied for its potential applications as an anti-cancer agent. In vitro studies have shown that BPTB exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast cancer, lung cancer, and glioblastoma. BPTB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that BPTB exhibits significant anti-tumor activity in xenograft models of breast cancer and glioblastoma.

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-2-4-18(25)22-15-5-3-6-16(11-15)23-19(26)14-7-9-17(10-8-14)24-12-20-21-13-24/h3,5-13H,2,4H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQBZBDXCJLBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.